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Compound of Interest

Compound Name: N,N,O-Triacetylhydroxylamine

CAS No.: 17720-63-7

Cat. No.: B095216 Get Quote

N,N,O-Triacetylhydroxylamine is a unique trifunctional molecule that, despite its commercial

availability, remains sparsely documented in peer-reviewed scientific literature. This guide

serves as a comprehensive resource for researchers, chemists, and drug development

professionals interested in its potential. By integrating the limited direct data with established

principles of organic chemistry and drawing analogies from related, well-studied hydroxylamine

derivatives, we aim to illuminate the probable synthesis, reactivity, and application landscape of

this intriguing compound. Our objective is to provide a foundational document that not only

summarizes what is known but also logically extrapolates to what is possible, thereby

empowering researchers to explore its utility in their work.

Section 1: Core Molecular Profile and
Physicochemical Properties
N,N,O-Triacetylhydroxylamine, also known by its systematic IUPAC name (diacetylamino)

acetate or as N-Acetyl-N-(acetyloxy)acetamide, is structurally characterized by a central

nitrogen atom bonded to an oxygen and two acetyl groups, with the oxygen atom also bearing

an acetyl group.[1] This arrangement confers a unique electronic and steric environment,

suggesting a complex reactivity profile that distinguishes it from simpler hydroxylamines or

amides.

The molecule's known physical and chemical properties are summarized below. These data

are critical for experimental design, including solvent selection, reaction temperature, and
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purification methods.

Property Value Source(s)

CAS Number 17720-63-7 [1][2]

Molecular Formula C₆H₉NO₄ [1]

Molecular Weight 159.14 g/mol [1]

Appearance
Colorless to Light yellow clear

liquid
[2][3]

Boiling Point 216 °C [3]

Density 1.18 g/mL (at 20 °C) [3]

Refractive Index 1.4440 to 1.4500 [3]

Purity >99.0% (GC) [2]

Spectroscopic data, while not extensively published, are available in databases.[1] A ¹H NMR

spectrum would be expected to show three distinct methyl singlets corresponding to the two N-

acetyl and one O-acetyl groups, likely with different chemical shifts due to their distinct

electronic environments. The IR spectrum would be dominated by strong carbonyl (C=O)

stretching bands.

Section 2: Proposed Synthesis and Characterization
Workflow
While specific literature on the synthesis of N,N,O-Triacetylhydroxylamine is not readily

available, a logical and efficient pathway can be proposed based on the principles of acylation.

The most direct approach would be the exhaustive acetylation of hydroxylamine hydrochloride

using an excess of a potent acetylating agent under basic conditions.

Proposed Synthetic Pathway
The reaction likely proceeds in a stepwise manner, with initial N-acetylation, followed by N,O-

diacetylation, and finally the formation of the triacetylated product. The use of a strong, non-
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nucleophilic base is crucial to neutralize the HCl byproduct and drive the reaction to

completion.

Reactants

Hydroxylamine
(NH₂OH•HCl)

+Acetic Anhydride
(Ac₂O, excess)

Pyridine or
Triethylamine

N,N,O-TriacetylhydroxylamineStir, 0°C to RT

Click to download full resolution via product page

Caption: Proposed synthesis of N,N,O-Triacetylhydroxylamine via exhaustive acetylation.

Experimental Protocol: A Self-Validating System
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, suspend hydroxylamine hydrochloride (1.0 eq) in a

suitable aprotic solvent such as dichloromethane or acetonitrile.

Base Addition: Cool the suspension to 0 °C in an ice bath. Add a non-nucleophilic base like

triethylamine (approx. 3.5 eq) dropwise to the suspension. Causality: The base is essential to

liberate the free hydroxylamine nucleophile and to quench the HCl formed during the

reaction.

Acetylation: Add acetic anhydride (approx. 3.3 eq) dropwise via the dropping funnel,

maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture

to warm to room temperature and stir for 12-18 hours. Causality: Using an excess of the
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acetylating agent ensures the reaction proceeds to the fully substituted product. The slow,

cold addition helps manage the exothermic nature of the reaction.

Workup and Purification:

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until

effervescence ceases.

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude liquid via vacuum distillation to obtain pure N,N,O-
Triacetylhydroxylamine.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). The purity should be further

validated by Gas Chromatography (GC), as referenced in supplier data.[2]

Section 3: Predicted Reactivity and Mechanistic
Insights
The reactivity of N,N,O-Triacetylhydroxylamine is dictated by the interplay of its three key

functional components: the O-acetyl group, the N,N-diacetyl (imide-like) moiety, and the central

N-O single bond.

The O-Acetyl Group: A Reactive Ester Equivalent
The O-acetyl group is the most electrophilic site for nucleophilic attack. It functions as an

activated acetate, similar to the ester in a compound like 1-hydroxybenzotriazole acetate

(HOBt-OAc), a known acyl transfer agent. This makes N,N,O-Triacetylhydroxylamine a

potential reagent for mild acetylation of nucleophiles.

Caption: Proposed mechanism for O-acetylation of a nucleophile (Nu-H).
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This reactivity is particularly relevant in drug development for the synthesis of ester prodrugs or

for the acetylation of sensitive substrates under neutral or mildly basic conditions. The leaving

group, N,N-diacetylhydroxylamine, is relatively stable and weakly acidic.

The N-O Bond: Potential for Radical Chemistry
Hydroxylamine derivatives are known for their ability to act as free radical scavengers and

precursors to nitrogen-centered radicals.[4] While the N,N-diacetyl substitution reduces the

electron density on the nitrogen, the N-O bond remains a potential weak point. Under thermal

or photochemical conditions, homolytic cleavage could occur, generating an N,N-diacetylaminyl

radical and an acetyloxyl radical. This pathway could be exploited in polymerization inhibition or

radical-mediated synthetic transformations.

The N,N-Diacetyl Moiety: An Imide Analogue
The two N-acetyl groups create an imide-like structure, which significantly decreases the

nucleophilicity and basicity of the nitrogen atom. The protons on the methyl groups adjacent to

the nitrogen are weakly acidic and could potentially be removed by a strong base, opening

avenues for enolate-type chemistry.

Section 4: Potential Applications in Research and
Drug Development
Based on its structure and predicted reactivity, N,N,O-Triacetylhydroxylamine can be

envisioned as a versatile tool for chemists.

Mild Acetylating Agent: As discussed, its primary potential application is as a neutral O-

acetylating agent for alcohols, phenols, and amines in complex molecule synthesis where

harsh conditions must be avoided.

Bioisosteric Replacement: The broader class of N,N,O-trisubstituted hydroxylamines has

been investigated as a bioisostere for hydrocarbon, ether, or amine moieties in drug

candidates.[5] Replacing a C-C, C-O, or C-N bond with the N-O core can significantly

modulate key ADME (Absorption, Distribution, Metabolism, Excretion) properties like

lipophilicity (logP/logD), metabolic stability, and plasma protein binding.[5] N,N,O-
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Triacetylhydroxylamine could serve as a foundational building block for creating novel

analogues of existing drugs to optimize their pharmacokinetic profiles.

Precursor to N,N-Diacetylaminoxy Group: Selective removal of the O-acetyl group would

yield N,N-diacetylhydroxylamine, a useful synthetic intermediate. The parent compound

could thus serve as a protected source of this functional group.

Exploratory Reagent in C-H Activation: O-acylhydroxamates are highly effective directing

groups in transition metal-catalyzed C-H activation reactions, which are powerful methods for

building molecular complexity.[6] While N,N,O-Triacetylhydroxylamine is not a

hydroxamate, its structural similarity suggests it could be explored as a novel reagent or

precursor in this cutting-edge area of synthesis.

Section 5: Safety, Handling, and Storage
User safety is paramount. N,N,O-Triacetylhydroxylamine is classified as an irritant and a

combustible liquid. Adherence to proper laboratory safety protocols is mandatory.

Hazard Class GHS Code Description Source(s)

Skin

Corrosion/Irritation
H315 Causes skin irritation [1][7]

Serious Eye

Damage/Irritation
H319

Causes serious eye

irritation
[1][7]

Flammable Liquids H227 Combustible liquid

Handling:

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves (e.g., nitrile).[7]

Handle in a well-ventilated area, preferably within a chemical fume hood.

Keep away from heat, sparks, and open flames.[7]

Wash hands thoroughly after handling.[7]
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Storage:

Store in a tightly sealed container in a cool, well-ventilated place.

The supplier recommends storage under an inert gas atmosphere as the compound may be

air-sensitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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